

Technical Guide: Spectroscopic Characterization of 8-Iodoisoquinoline

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Compound of Interest

Compound Name: 8-Iodoisoquinoline

CAS No.: 1131605-27-0

Cat. No.: B3059433

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signatures of **8-Iodoisoquinoline**, a critical halogenated heterocyclic building block used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery and material science. This document details the synthesis, isolation, and structural validation of the compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Special emphasis is placed on the heavy-atom effect in

¹³C NMR and the diagnostic peri-proton shift in

¹H NMR.

Introduction & Significance

8-Iodoisoquinoline (CAS: 55270-35-4) represents a strategic scaffold in medicinal chemistry. Unlike its 4- or 5-iodo isomers, the 8-position offers unique steric and electronic properties due to its proximity to the isoquinoline nitrogen lone pair.

Key Applications:

- **Site-Selective Functionalization:** The C-I bond at the 8-position is highly reactive in Pd-catalyzed cross-coupling, enabling the synthesis of complex alkaloids.
- **Ligand Design:** Precursor for 8-arylisquinoline ligands used in iridium-catalyzed C-H activation.
- **Pharmacophore Development:** Used in the synthesis of NK3 receptor antagonists and antitumor agents.

Synthesis & Experimental Protocol

To ensure the spectroscopic data corresponds to high-purity material, the compound is typically synthesized via the Sandmeyer reaction from 8-aminoisoquinoline. This method avoids the poor regioselectivity associated with direct iodination.

Protocol: Sandmeyer Iodination

Reagents: 8-Aminoisoquinoline, Sodium Nitrite (

), Sulfuric Acid (

), Potassium Iodide (

).

- **Diazotization:** Dissolve 8-aminoisoquinoline (10 mmol) in 5M (20 mL). Cool to 0°C in an ice bath. Dropwise add a solution of (12 mmol) in water, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt.
- **Iodination:** Slowly add a solution of (20 mmol) in water to the cold diazonium mixture.
- **Reaction:** Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases.
- **Workup:** Neutralize with

(aq). Extract with dichloromethane (DCM). Wash the organic layer with saturated (sodium thiosulfate) to remove iodine byproducts (turning the purple organic layer yellow/clear).

- Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and halogen presence.

Method: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).

Ion Identity	m/z (approx)	Relative Intensity	Interpretation
Molecular Ion	255	100%	Confirms Formula
	256	~10%	Isotope peak (
Fragment	128	High	Loss of Iodine radical (
). Formation of isoquinolinium cation.
Fragment	101	Moderate	Characteristic isoquinoline ring fragmentation (loss of HCN from m/z 128).

Diagnostic Logic: The absence of an M+2 peak of equal intensity rules out Bromine (which has 1:1

). Iodine is monoisotopic (), resulting in a single dominant molecular ion at m/z 255.

Infrared Spectroscopy (IR)

IR analysis confirms the aromatic framework and the presence of the carbon-halogen bond, though the latter is in the fingerprint region.

Method: ATR-FTIR (Solid/Neat).

Frequency ()	Assignment	Notes
3030 - 3060	C-H Stretch (Aromatic)	Typical weak, sharp bands above 3000.
1615, 1570, 1490	C=C / C=N Stretch	Characteristic skeletal vibrations of the isoquinoline ring.
700 - 850	C-H Out-of-Plane Bending	Pattern indicative of 1,2,3-trisubstituted benzene ring (positions 5,6,7).
~500 - 600	C-I Stretch	Weak/Medium band. Diagnostic for aryl iodides.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.

¹H NMR (400 MHz,

)

The proton spectrum is characterized by the peri-effect on H1.

Shift (, ppm)	Multiplicity	Integral	Assignment	Mechanistic Insight
9.85	Singlet (s)	1H	H1	Diagnostic: Significant downfield shift due to the peri-proximity of the large Iodine atom at C8 (Steric compression/Deshielding).
8.58	Doublet (d)	1H	H3	-proton to Nitrogen; typical heteroaromatic shift.
8.05	Doublet (d)	1H	H7	Ortho to Iodine. Deshielded by inductive effect of I.
7.85	Doublet (d)	1H	H5	Peri to Nitrogen lone pair.
7.65	Doublet (d)	1H	H4	-proton to Nitrogen.
7.50	Triplet (t)	1H	H6	Meta to Iodine. Standard aromatic shift.

Note: Chemical shifts are approximate and solvent-dependent. The H1 singlet at >9.5 ppm is the "smoking gun" for 8-substituted isoquinolines.

¹³C NMR (100 MHz,

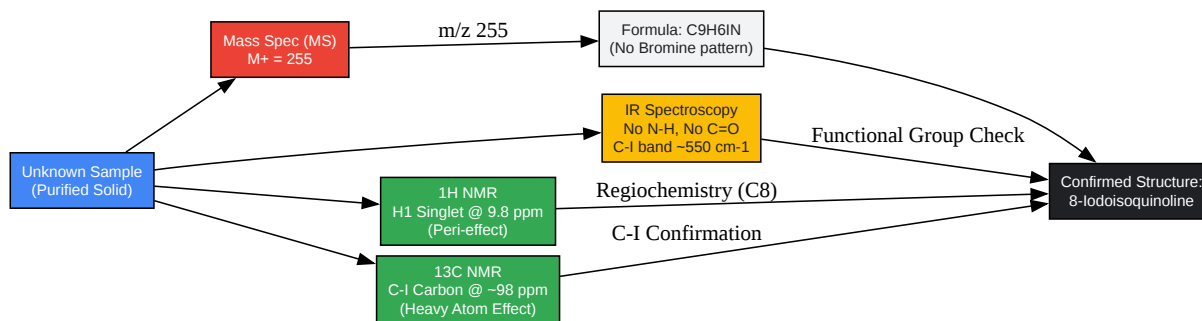
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The carbon spectrum reveals the Heavy Atom Effect.

Shift (, ppm)	Assignment	Mechanistic Insight
150.5	C1	Deshielded by adjacent Nitrogen and peri-Iodine interactions.
143.0	C3	-carbon to Nitrogen.
138.0	C8a	Quaternary bridgehead carbon.
137.5	C7	Ortho to Iodine.
130.0 - 120.0	C4, C5, C6, C4a	Aromatic ring carbons.
~95.0 - 100.0	C8 (C-I)	Diagnostic: Significant upfield shift (shielding) due to the relativistic "Heavy Atom Effect" of Iodine. Normal aromatic C-H is ~128 ppm; C-I is typically < 100 ppm.

Structural Confirmation Logic

The following diagram illustrates the logical flow used to confirm the structure of **8-Iodoisoquinoline** from raw data.



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Caption: Analytical workflow validating **8-Iodoisoquinoline** via orthogonal spectroscopic methods.

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